4-Chloro-7-methoxyquinazoline
Overview
Description
4-Chloro-7-methoxyquinazoline (4-CMQ) is an organic compound belonging to the quinazoline class of compounds. It is a colorless solid, and is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. 4-CMQ is an important compound for the research and development of new drugs and has been used in a variety of studies in the fields of medicine, biochemistry, and pharmacology.
Scientific Research Applications
Anticancer Research
4-Chloro-7-methoxyquinazoline has been studied for its potential in anticancer therapy. Quinazoline derivatives are known to possess a wide range of biological activities, including antitumor properties . They have been used to design and synthesize novel compounds that can inhibit cancer cell proliferation. For instance, certain quinazoline derivatives have shown potent antiproliferative activities against various human cancer cell lines . This compound serves as a crucial scaffold for developing new anticancer agents.
Antibacterial and Antimicrobial Applications
The quinazoline nucleus is a common structure found in compounds with significant antibacterial and antimicrobial activities. Research has indicated that introducing different substituents at specific positions on the quinazoline ring can enhance these properties . 4-Chloro-7-methoxyquinazoline could be used as a starting material for synthesizing such derivatives, potentially leading to new treatments for bacterial infections.
Enzyme Inhibition
In biochemistry, enzyme inhibitors are vital tools for understanding enzyme mechanisms and for drug development. 4-Chloro-7-methoxyquinazoline derivatives have been explored as inhibitors of various enzymes, such as tyrosine kinases, which are important targets in cancer therapy . These compounds can be designed to selectively bind to the active sites of enzymes, thereby modulating their activity.
Pharmacological Studies
Quinazoline derivatives, including 4-Chloro-7-methoxyquinazoline, are of great interest in pharmacology due to their diverse therapeutic effects. They have been investigated for their roles in treating hypertension, viral infections, and other conditions . The modification of the quinazoline structure has led to the development of drugs with improved efficacy and reduced side effects.
Chemical Synthesis
In the field of chemical synthesis, 4-Chloro-7-methoxyquinazoline is used as an intermediate for the preparation of more complex quinazoline derivatives. It can undergo various chemical reactions, such as nucleophilic substitutions and condensations, to yield compounds with desired biological activities . This versatility makes it a valuable building block in medicinal chemistry.
Analytical Chemistry
In analytical chemistry, 4-Chloro-7-methoxyquinazoline can be used as a standard or reference compound in chromatographic analyses to identify and quantify similar structures in complex mixtures . Its well-defined structure and properties facilitate the development of analytical methods for pharmaceuticals and other quinazoline-containing products.
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, but the specifics of these interactions and the resulting changes are currently unknown .
Biochemical Pathways
Given the lack of information on the compound’s targets and mode of action, it is difficult to predict which pathways might be affected and what the downstream effects of these alterations might be .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of 4-Chloro-7-methoxyquinazoline is currently unknown .
Result of Action
Without knowledge of the compound’s targets and mode of action, it is challenging to predict its potential effects at the molecular and cellular level .
properties
IUPAC Name |
4-chloro-7-methoxyquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-6-2-3-7-8(4-6)11-5-12-9(7)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQZHZBMDPEBQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596532 | |
Record name | 4-Chloro-7-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55496-52-1 | |
Record name | 4-Chloro-7-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-7-methoxy-quinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.